molecular formula CH2N2S2 B14423818 3H-1,2,3,5-Dithiadiazole CAS No. 82496-23-9

3H-1,2,3,5-Dithiadiazole

Cat. No.: B14423818
CAS No.: 82496-23-9
M. Wt: 106.18 g/mol
InChI Key: WQUBSYCLJSPOKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,3,5-Dithiadiazole typically involves the reaction of cyanothioformamides with sulfur dichloride at low temperatures (0–25°C). This reaction yields N-aryl-5H-1,2,3-dithiazol-5-imines, which can be further processed to obtain the desired dithiadiazole compound . Another method involves the cyclization of aromatic disulfenyl dichlorides with trimethylsilyl azide, resulting in the formation of dithiazolium salts .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,3,5-Dithiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur dichloride, trimethylsilyl azide, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of inert solvents to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include dithiazole oxides, dithiazolium salts, and various substituted dithiazole derivatives.

Scientific Research Applications

3H-1,2,3,5-Dithiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,3,5-Dithiadiazole involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to increased permeability and ion flux. This property is particularly useful in developing antifungal and antimicrobial agents . The molecular targets include membrane lipids and ion channels, which are crucial for maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,3,5-Dithiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This configuration imparts distinct chemical properties, such as high stability and reactivity, making it suitable for various applications that other thiadiazoles may not be able to achieve .

Properties

CAS No.

82496-23-9

Molecular Formula

CH2N2S2

Molecular Weight

106.18 g/mol

IUPAC Name

3H-1,2,3,5-dithiadiazole

InChI

InChI=1S/CH2N2S2/c1-2-4-5-3-1/h1H,(H,2,3)

InChI Key

WQUBSYCLJSPOKV-UHFFFAOYSA-N

Canonical SMILES

C1=NSSN1

Origin of Product

United States

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